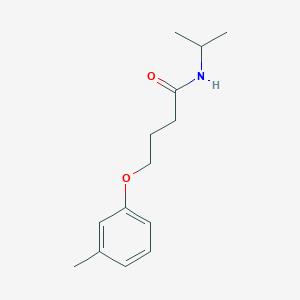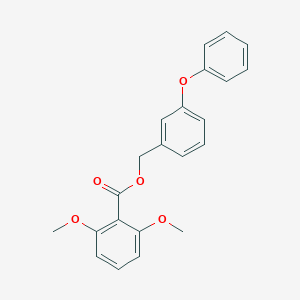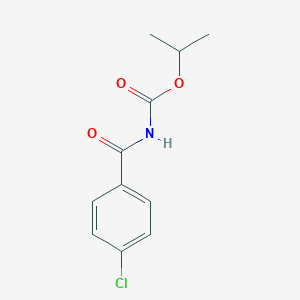
N-isopropyl-4-(3-methylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-(3-methylphenoxy)butanamide, commonly known as ADB-PINACA, is a synthetic cannabinoid that belongs to the indazole family. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant. ADB-PINACA is a potent agonist of the cannabinoid receptors, which are located in the brain and other parts of the body.
作用機序
ADB-PINACA binds to the cannabinoid receptors CB1 and CB2, which are located in the brain and other parts of the body. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for the psychoactive effects of ADB-PINACA.
Biochemical and Physiological Effects:
ADB-PINACA has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, which is associated with reward and pleasure. It has also been shown to reduce pain and inflammation, which makes it a potential candidate for the treatment of chronic pain and inflammatory diseases. Moreover, it has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
ADB-PINACA has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the brain and other parts of the body. Moreover, it is stable and easy to synthesize, which makes it a cost-effective option for researchers. However, ADB-PINACA has some limitations. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays. Moreover, its psychoactive effects may complicate the interpretation of results in behavioral studies.
将来の方向性
There are several future directions for research on ADB-PINACA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Moreover, there is a need for further studies to investigate the safety and toxicity of ADB-PINACA, particularly at high concentrations. Finally, there is a need for the development of more selective agonists of the cannabinoid receptors, which may have fewer side effects than ADB-PINACA.
Conclusion:
In conclusion, ADB-PINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy. ADB-PINACA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on ADB-PINACA, which may lead to the development of new treatments for various diseases.
合成法
ADB-PINACA can be synthesized by reacting 4-(3-methylphenoxy)butanoyl chloride with N-isopropyl-1H-indazole-3-carboxamide in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain ADB-PINACA in its pure form.
科学的研究の応用
ADB-PINACA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy.
特性
製品名 |
N-isopropyl-4-(3-methylphenoxy)butanamide |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
4-(3-methylphenoxy)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)15-14(16)8-5-9-17-13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,15,16) |
InChIキー |
XTBPRXAGULSIKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
正規SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)
![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)